molecular formula C13H19NO2 B1674247 Ibuproxam CAS No. 53648-05-8

Ibuproxam

Cat. No.: B1674247
CAS No.: 53648-05-8
M. Wt: 221.29 g/mol
InChI Key: BYPIURIATSUHDW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ibuproxam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic conditions in the body.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Ibuprofen.

    Oxidation and Reduction: Various hydroxamic acid derivatives.

Properties

CAS No.

53648-05-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15)

InChI Key

BYPIURIATSUHDW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Appearance

Solid powder

melting_point

119-121

Key on ui other cas no.

53648-05-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-isobutylphenyl)propiohydroxamic acid
Ibudros
ibuproxam
ibuproxam, (+-)-isomer
Nialen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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